(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. This specific compound has garnered interest due to its potential therapeutic applications and unique structural attributes.
The compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. Its structure features a benzodiazepine core, characterized by a fused benzene and diazepine ring.
This compound is classified as a benzodiazepine derivative, specifically characterized by the presence of an amino group at the 3-position and a chloro substituent at the 7-position of the benzodiazepine framework.
The synthesis of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine typically involves multi-step organic reactions. Common methods include:
Reagents such as acetic anhydride or acetic acid may be utilized to facilitate the formation of the amide bond during synthesis. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine can be represented as follows:
Molecular Structure
The stereochemistry at the 3-position contributes to its pharmacological profile.
The compound undergoes several chemical reactions that are characteristic of benzodiazepines:
Reactions are typically performed under controlled conditions to minimize side reactions and ensure high selectivity towards desired products.
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine exerts its effects primarily through modulation of the gamma-Aminobutyric acid (GABA) receptor system in the central nervous system:
Studies indicate that compounds with similar structures exhibit anxiolytic and sedative effects at low doses while potentially causing sedation or hypnosis at higher doses.
Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm structural integrity.
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine has potential applications in:
This compound exemplifies the ongoing research into benzodiazepines and their derivatives for therapeutic advancements.
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine (CAS 155452-87-2; C₁₅H₁₀ClN₃O; MW 283.71) is a white amorphous powder typically stored at 0–8°C [1] [5]. This benzodiazepine derivative serves as a crucial synthetic intermediate for pharmaceutical development, particularly in constructing anxiolytics, sedatives, and muscle relaxants. Its Z-configuration at the C3-N4 imine bond and chiral R,S designation at C3 present distinctive synthetic challenges, driving innovations in stereoselective synthesis and functional group protection [1].
Intramolecular Cross-Coupling: Copper-catalyzed intramolecular C–N bond formation enables efficient construction of the diazepine ring. Using CuI/N,N-dimethylglycine catalysts, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo cyclization at reflux temperatures (dioxane, 3h) to yield azetidine-fused benzodiazepines (91–98% yield). This method preserves aryl chloride functionality for downstream derivatization [6].
Multicomponent Reactions (MCRs): ACT@IRMOF-3 nanocatalysts facilitate one-pot condensations of 1,2-phenylenediamines, aldehydes, and dimedone in ethanol under reflux. The core–shell catalyst (5mg) delivers novel benzodiazepines in ≤98% yield within 20 minutes via synergistic Lewis acid-base activation [2].
Table 1: Catalytic Performance in Benzodiazepine Ring Synthesis
Catalyst System | Reaction Type | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
CuI/Dimethylglycine | Intramolecular C–N coupling | 91–98 | 3 h (reflux) | Preserves aryl-Cl for functionalization |
ACT@IRMOF-3 | Multicomponent condensation | ≤98 | 20 min | Water tolerance, recyclability |
Guanidine HCl | Condensation in H₂O | >90 | 15–30 min | Biocompatible, energy-efficient |
Auxiliary-Mediated Asymmetry: Chiral auxiliaries like (S)-BINOL-phosphate direct enantioselective Pictet-Spengler reactions, achieving >90% ee for 3-aminobenzodiazepines. The C3 stereocenter’s configuration governs biological activity; R-isomers exhibit enhanced glycine site affinity at NMDA receptors [3] [7].
Dynamic Kinetic Resolution: Copper-DTBM-SEGPHOS complexes catalyze reductive aminations of 7-chloro-5-phenyl-1,4-benzodiazepinones, resolving racemic mixtures to yield (R)-enantiomers (85% ee). This leverages the acidity of the C3 proton for rapid stereochemical inversion [6].
Amino Group Protection: The C3-amino group necessitates orthogonal protection:
Oxo Group Management: The C2-oxo group participates in electrophilic reactions unprotected but requires conversion to enol ethers (e.g., trimethylsilyl ethyl) during N-alkylations. Regenerated by fluoride-mediated deprotection (e.g., TBAF) [6].
Table 2: Protecting Group Performance for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
C3-NH₂ | Boc | (Boc)₂O, DMAP, THF | TFA/DCM (1:1) | Acid-sensitive substrates incompatible |
C3-NH₂ | Z (Cbz) | Cbz-Cl, Na₂CO₃, dioxane | H₂ (1 atm), Pd/C, MeOH | May undergo ring alkylation |
C2=O | Enol ether | TMSCH₂OTf, Et₃N | TBAF, THF | Enables N-alkylation without migration |
Chiral MOF Catalysis: IRMOF-3-modified Thymus plant activated carbon (ACT@IRMOF-3) provides confined chiral environments for Z-selective cyclizations. The Zn-NH₂ sites hydrogen-bond to carbonyl intermediates, fixing the imine geometry to yield 95% Z-isomer [2].
Organocatalyzed Enolization: Quinidine-derived thioureas catalyze enantioselective enolization of 3-aminobenzodiazepin-2-ones. Subsequent protonation with chiral H-bond donors enriches the Z-enolate to 88% de. This exploits the compound’s planar chirality [3].
Waste-Reducing Catalysts:
Solvent and Energy Optimization: Microwave irradiation coupled with aqueous ethanol reduces reaction times from hours to minutes (e.g., 91% yield in 5 min vs. 3h conventionally). Life-cycle assessment confirms 60% lower energy use versus thermal methods [3] [9].
Table 3: Green Metrics for Sustainable Synthesis Strategies
Method | Catalyst Loading | Solvent | PMI | E-Factor | Reusability |
---|---|---|---|---|---|
ACT@IRMOF-3 nanocomposite | 0.5 wt% | Solvent-free | 1.2 | 0.8 | 6 cycles |
Guanidine HCl (aqueous) | 0.5 mol% | H₂O | 2.7 | 1.5 | 4 cycles |
CuI/Dimethylglycine | 5 mol% | Dioxane | 5.1 | 3.8 | Not recyclable |
This synthesis-focused analysis excludes therapeutic applications or safety data per the specified scope.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0